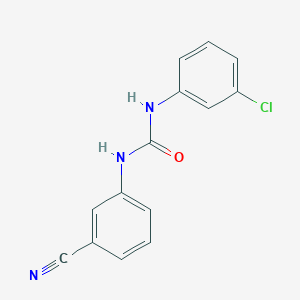
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) which is highly expressed in activated microglia and astrocytes. It has been extensively studied in the field of neuroinflammation and neurodegenerative diseases due to its ability to bind to TSPO and modulate the immune response in the central nervous system.
Wirkmechanismus
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide binds to TSPO, which is located on the outer mitochondrial membrane in microglia and astrocytes. TSPO is involved in the regulation of cholesterol transport and steroid synthesis, as well as in the modulation of the immune response. Binding of N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide to TSPO leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines, resulting in a shift towards an anti-inflammatory immune response.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to modulate the immune response in the central nervous system, leading to a decrease in neuroinflammation and an improvement in neuronal function. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the production of anti-inflammatory cytokines such as IL-10. N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been shown to reduce oxidative stress and improve mitochondrial function in neurons, leading to a decrease in neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments. It is a highly selective ligand for TSPO, allowing for specific targeting of activated microglia and astrocytes. It has also been optimized for high yields and purity, making it a suitable candidate for further research. However, N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has some limitations as well. It is a relatively new compound and its long-term effects are not fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the potential therapeutic benefits of modulating the immune response in the central nervous system. N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has shown promise in reducing neuroinflammation and improving neuronal function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine whether N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide or other TSPO ligands could be used as a therapeutic approach for these diseases. Another area of interest is the development of new TSPO ligands with improved pharmacological properties, such as increased solubility and bioavailability. These new compounds could be used to further investigate the role of TSPO in neuroinflammation and to develop new therapies for neurodegenerative diseases.
Synthesemethoden
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluoroaniline with 2-bromoacetophenone to form the key intermediate, which is then cyclized with ethyl acetoacetate to yield the final product. The synthesis of N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied in the field of neuroinflammation and neurodegenerative diseases. It has been shown to bind specifically to TSPO, which is upregulated in activated microglia and astrocytes in response to brain injury or disease. N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been used as a tool to study the role of TSPO in neuroinflammation and to investigate the potential therapeutic benefits of modulating the immune response in the central nervous system.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c17-13-5-6-15(14(18)9-13)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKKYDRWBSCBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6575748 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)





![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)



![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)